N-(3,4-dimethylphenyl)-2-phenylacetamide
Description
N-(3,4-Dimethylphenyl)-2-phenylacetamide is a substituted acetamide derivative characterized by a phenylacetamide backbone with a 3,4-dimethylphenyl group attached to the nitrogen atom. This compound belongs to the broader class of 2-arylacetamides, which are recognized for their structural versatility and biological relevance.
The molecular structure is typically confirmed via spectroscopic methods (IR, $^1$H and $^13$C NMR) and, in some cases, single-crystal X-ray diffraction.
Potential Applications: 2-Arylacetamides are widely explored in medicinal chemistry due to their anticonvulsant, antidepressant, and antiproliferative activities. The methyl substituents in this compound may modulate its bioactivity by altering electronic or steric interactions with biological targets.
Properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C16H17NO/c1-12-8-9-15(10-13(12)2)17-16(18)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,17,18) |
InChI Key |
YINUSGMPYIWHNT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CC=CC=C2)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(3,4-dimethylphenyl)-2-phenylacetamide with structurally related 2-arylacetamides, highlighting substituent effects, synthesis yields, and biological activities:
Key Observations:
Substituent Effects on Bioactivity: Methyl vs. Methoxy Groups: Methyl groups (e.g., in this compound) increase lipophilicity, which may enhance blood-brain barrier penetration for CNS-targeted applications. Methoxy groups (e.g., in N-(3,4-dimethoxyphenethyl)-2-phenylacetamide) offer moderate polarity, balancing solubility and membrane permeability.
Synthetic Accessibility :
- Demethylation reactions (e.g., converting methoxy to hydroxy groups) achieve high yields (~79–89%), suggesting feasibility for derivatization.
Structural Insights :
- X-ray crystallography (e.g., ) reveals conformational flexibility in the amide linkage, which may influence receptor interactions.
Biological Relevance :
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